molecular formula C18H16N2O4S2 B048504 SMPT CAS No. 112241-19-7

SMPT

Cat. No.: B048504
CAS No.: 112241-19-7
M. Wt: 388.5 g/mol
InChI Key: GKSPIZSKQWTXQG-UHFFFAOYSA-N
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Comparison with Similar Compounds

4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is unique due to its stability and effectiveness in forming stable conjugates. Similar compounds include:

These compounds share similar functionalities but differ in their specific reactive groups and stability properties.

Biological Activity

Introduction

SMTP (Stachybotrys microspora triprenyl phenols) refers to a family of small-molecule plasminogen modulators derived from the fungus Stachybotrys microspora. These compounds have garnered significant attention due to their unique biological activities, particularly in thrombolysis and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities of SMTP, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

SMTP compounds primarily function by modulating plasminogen activation. Plasminogen is a zymogen that, once activated to plasmin, plays a crucial role in the dissolution of blood clots. The mechanism involves the following key actions:

  • Conformational Modulation : SMTP enhances the activation of plasminogen by altering its conformation from a resistant spiral form to an activation-prone state. This change facilitates the conversion of plasminogen to plasmin, promoting thrombolysis .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Some SMTP congeners exhibit anti-inflammatory properties through the inhibition of sEH, which is involved in the metabolism of bioactive lipids. This dual action—thrombolytic and anti-inflammatory—makes SMTP particularly valuable for treating ischemic conditions such as strokes .
  • Therapeutic Window : SMTP-7, one of the most potent congeners, has been shown to have a wide therapeutic window and reduced risk of hemorrhagic transformation in animal models .

Structure-Activity Relationships (SAR)

The biological activity of SMTP compounds varies significantly based on their structural components, particularly the N-linked side chains. Research has identified several key aspects influencing their efficacy:

Congener Plasminogen Modulation C-terminal sEH Inhibition N-terminal sEH Inhibition
SMTP-7ActiveActiveActive
SMTP-0InactiveActiveActive
SMTP-5DActiveWeakActive
SMTP-54WeakActiveWeak
SMTP-58InactiveInactiveActive

This table summarizes the activities of selected SMTP congeners based on their ability to modulate plasminogen and inhibit sEH .

Case Study 1: Efficacy in Ischemic Stroke

A pivotal study demonstrated that SMTP-7 effectively ameliorates ischemic stroke symptoms in rodent models. The study highlighted that treatment with SMTP-7 led to significant reductions in infarct size and improved neurological outcomes compared to controls. The dual action—enhancing thrombolysis while concurrently reducing inflammation—was crucial for these positive results .

Case Study 2: Clinical Trials

Currently, one congener of SMTP is undergoing phase I clinical trials in Japan. Preliminary data suggest promising safety profiles and efficacy in enhancing thrombolytic activity without significant adverse effects. These trials aim to further elucidate the potential clinical applications of SMTP compounds in treating thrombotic diseases .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPIZSKQWTXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920701
Record name 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112241-19-7
Record name 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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